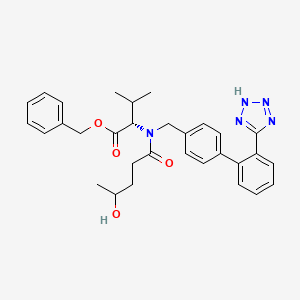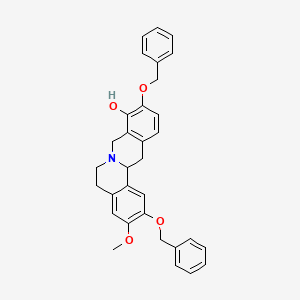
Dibenzyl 9-Desmethyl D,L-Stepholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 9-Desmethyl D,L-Stepholidine (DMDLS) is a synthetic compound derived from the natural alkaloid stepholidine. It is a monoamine oxidase inhibitor (MAOI) that has been studied extensively for its potential therapeutic applications. DMDLS has been shown to have antidepressant and anxiolytic properties, as well as neuroprotective and anticonvulsant effects. In addition, it has been studied as a potential treatment for schizophrenia, Parkinson's disease, and other neurodegenerative disorders.
Applications De Recherche Scientifique
Pharmacological Potential of Related Compounds
Therapeutic Potential of Dibenzyl Trisulphide : Dibenzyl trisulphide, a compound with a structural similarity to Dibenzyl 9-Desmethyl D,L-Stepholidine, exhibits significant pharmacological interest. It acts as a mitogen-activated protein kinase signal transduction molecule, essential for long-term memory improvement and neuronal growth. This compound and its derivatives show potent anti-proliferative/cytotoxic activity against a range of cancer cell lines, highlighting its potential for cancer treatment. The mode of action includes hyper-phosphorylation of MAPKinases and a cytokine switching mechanism, suggesting applications in immunomodulation and neuroprotection (Williams et al., 2007).
Antioxidant Activity Analysis Methods : The study of antioxidants, crucial for understanding the chemical basis of Dibenzyl 9-Desmethyl D,L-Stepholidine's potential therapeutic effects, is advanced through various analytical methods. These methods, such as ORAC, HORAC, TRAP, and TOSC, facilitate the determination of antioxidant capacity, relevant to evaluating the compound's efficacy in combating oxidative stress-related disorders (Munteanu & Apetrei, 2021).
Enzymatic Treatment of Organic Pollutants : The enzymatic approach to remediate various organic pollutants, in the presence of redox mediators, enhances the degradation efficiency of recalcitrant compounds. This research avenue might open up applications for Dibenzyl 9-Desmethyl D,L-Stepholidine in environmental bioremediation, considering its structural and chemical properties could interact with enzyme-mediated pathways (Husain & Husain, 2007).
Drug Addiction Treatment : Research on Chinese herbal medicines, including compounds like l-Stepholidine, highlights the potential of natural compounds in treating drug addiction. These medicines show beneficial effects on opioid abuse and dependence, suggesting a therapeutic pathway that Dibenzyl 9-Desmethyl D,L-Stepholidine could potentially contribute to, given its pharmacological profile (Zhu, Zhang, Huang, & Lu, 2017).
Propriétés
IUPAC Name |
3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSNYMMIOETRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675821 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 9-Desmethyl D,L-Stepholidine | |
CAS RN |
62744-16-5 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

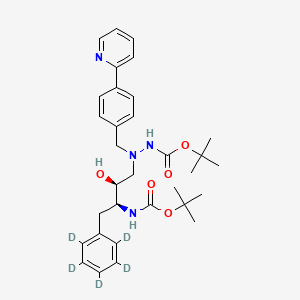
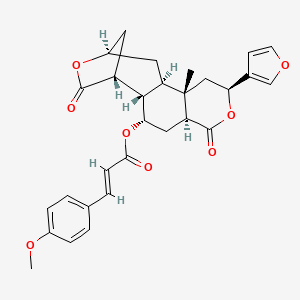

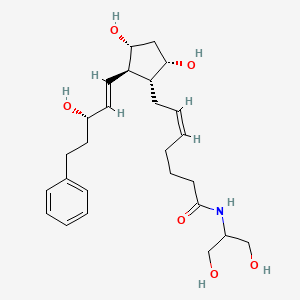
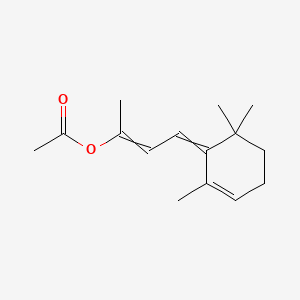
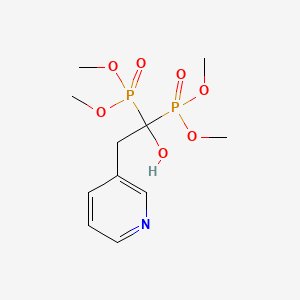
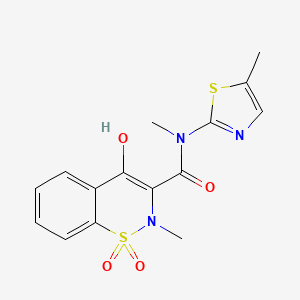
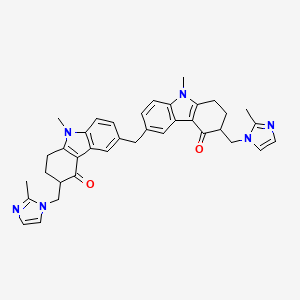
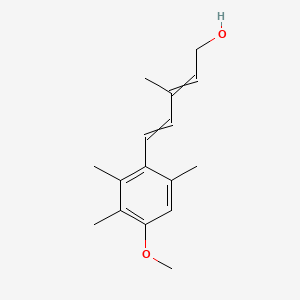
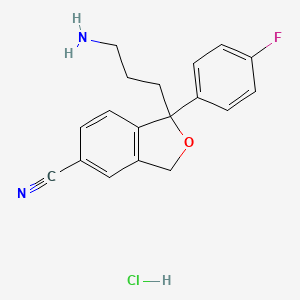
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
